molecular formula C11H14O B6213083 (1r,3s)-3-benzylcyclobutan-1-ol, cis CAS No. 2728725-07-1

(1r,3s)-3-benzylcyclobutan-1-ol, cis

Cat. No.: B6213083
CAS No.: 2728725-07-1
M. Wt: 162.2
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Description

(1R,3S)-3-Benzylcyclobutan-1-ol, cis: is a cyclobutanol derivative with a benzyl group attached to the third carbon atom. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Synthetic Routes and Reaction Conditions:

  • Classical Organic Synthesis: The compound can be synthesized through a series of organic reactions starting from cyclobutanone. The key steps involve the formation of a Grignard reagent from benzyl bromide, followed by the addition to cyclobutanone to form the corresponding alcohol.

  • Catalytic Methods: Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the benzyl group onto the cyclobutanol framework.

Industrial Production Methods:

  • Batch Processing: Large-scale synthesis often involves batch processing, where the reaction mixture is prepared, reacted, and then purified to obtain the final product.

  • Continuous Flow Chemistry: This method offers advantages in terms of efficiency and scalability, allowing for the continuous production of the compound under controlled conditions.

Chemical Reactions Analysis

(1R,3S)-3-Benzylcyclobutan-1-ol, cis: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding ketone, (1R,3S)-3-benzylcyclobutanone, using oxidizing agents such as chromyl chloride or pyridinium chlorochromate (PCC).

  • Reduction: Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to regenerate the alcohol.

  • Substitution Reactions: The hydroxyl group can undergo substitution reactions to form esters or ethers using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride, PCC, and Dess-Martin periodinane.

  • Reduction: LiAlH4, sodium borohydride (NaBH4).

  • Substitution: Acyl chlorides, alkyl halides, and various coupling reagents.

Major Products Formed:

  • Oxidation: (1R,3S)-3-benzylcyclobutanone.

  • Reduction: (1R,3S)-3-benzylcyclobutan-1-ol.

  • Substitution: Esters, ethers, and other derivatives.

Scientific Research Applications

(1R,3S)-3-Benzylcyclobutan-1-ol, cis: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study enzyme-substrate interactions and biochemical pathways.

  • Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

(1R,3S)-3-Benzylcyclobutan-1-ol, cis: can be compared with other similar compounds, such as (1R,3R)-3-Benzylcyclobutan-1-ol and (1S,3S)-3-Benzylcyclobutan-1-ol . The differences in stereochemistry result in distinct chemical and biological properties, making This compound unique in its applications.

Comparison with Similar Compounds

  • (1R,3R)-3-Benzylcyclobutan-1-ol

  • (1S,3S)-3-Benzylcyclobutan-1-ol

  • 3-Benzylcyclobutanone

  • 3-Benzylcyclobutanol derivatives

Properties

CAS No.

2728725-07-1

Molecular Formula

C11H14O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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